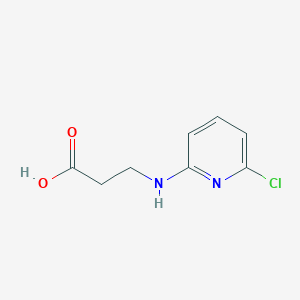

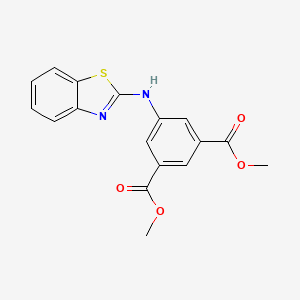

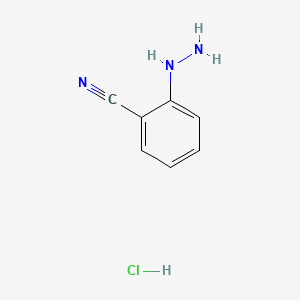

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Compounds with similar structures, such as 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, have been identified as novel PI3K inhibitors with anticancer properties. These compounds demonstrated potent antiproliferative activities against several human cancer cell lines, including A549, HCT-116, U-87 MG, and KB. Their structure-activity relationship (SAR) was explored, with certain derivatives showing significant inhibition of the PI3K/AKT/mTOR pathway and tumor growth in vivo models, suggesting potential applications in cancer therapy (Teng Shao et al., 2014).

Antiviral Activities

Another study focused on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave techniques. These compounds were screened for antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. Some derivatives showed promising results in inhibiting virus replication, highlighting the potential of such compounds in developing new antiviral agents (P. Selvam et al., 2007).

Antipsychotic Agents

Heterocyclic carboxamides, structurally related to the compound of interest, have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities by binding to dopamine D2 and serotonin 5-HT2 receptors, and antagonizing the apomorphine-induced climbing response in mice. Such studies suggest the relevance of these chemical frameworks in developing new therapies for schizophrenia and other psychiatric disorders (M. H. Norman et al., 1996).

Synthetic Methodologies

Research on related chemical structures has also contributed to advancements in synthetic methodologies. For example, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones demonstrated an innovative approach to constructing heterocyclic derivatives, which could be applied in the synthesis of complex molecules with potential biological activities (Xu Liu et al., 2016).

Safety and Hazards

Mécanisme D'action

Oxadiazoles

are another class of organic compounds characterized by a five-membered ring that contains three carbon atoms, one oxygen atom, and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The oxadiazole ring in “N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” could potentially interact with biological targets to exert its effects.

Benzamides

are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities, including antipsychotic, antiemetic, and anticancer effects . The benzamide moiety in “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide” could potentially contribute to its mechanism of action.

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c1-17-7-8-21(15-18(17)2)25-28-29-26(34-25)27-24(31)20-9-11-23(12-10-20)35(32,33)30-14-13-19-5-3-4-6-22(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDGWRHOXHAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

![2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2698254.png)

![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698262.png)